Hexasodium;2-(carboxymethyl)-2-hydroxybutanedioate;iron

Descripción

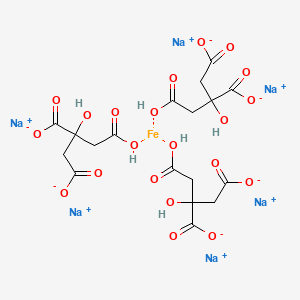

El citrato de hierro y sodio es un complejo de coordinación de iones férricos (Fe³⁺) con iones sodio y citrato. Se utiliza comúnmente en diversas aplicaciones médicas e industriales debido a su capacidad para unirse a los fosfatos y su papel como suplemento de hierro. Este compuesto es particularmente importante en el tratamiento de la anemia por deficiencia de hierro y la hiperfosfatemia, especialmente en pacientes con enfermedad renal crónica .

Propiedades

Número CAS |

52031-09-1 |

|---|---|

Fórmula molecular |

C18H18FeNa6O21 |

Peso molecular |

764.1 g/mol |

Nombre IUPAC |

hexasodium;2-(carboxymethyl)-2-hydroxybutanedioate;iron |

InChI |

InChI=1S/3C6H8O7.Fe.6Na/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;;/q;;;;6*+1/p-6 |

Clave InChI |

OMQVKLIJEUWDDR-UHFFFAOYSA-H |

SMILES canónico |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Fe] |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del citrato de hierro y sodio típicamente implica la reacción del hidróxido de hierro con ácido cítrico en presencia de iones sodio. El proceso se puede resumir de la siguiente manera:

Preparación de la Lechada de Hidróxido de Hierro: El hidróxido de hierro se prepara haciendo reaccionar cloruro férrico con hidróxido de sodio.

Reacción con Ácido Cítrico: La lechada de hidróxido de hierro se trata luego con ácido cítrico, lo que da como resultado la formación de citrato de hierro.

Adición de Iones Sodio: Se introducen iones sodio en la solución para formar citrato de hierro y sodio.

Métodos de Producción Industrial: La producción industrial del citrato de hierro y sodio sigue un proceso similar, pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar la pureza y la calidad del producto final. El proceso implica:

Mezcla de Reactivos: Se utilizan reactores a gran escala para mezclar cloruro férrico, hidróxido de sodio y ácido cítrico.

Reacción Controlada: La reacción se lleva a cabo bajo condiciones controladas de temperatura y pH para optimizar el rendimiento y la pureza.

Purificación: El citrato de hierro y sodio resultante se purifica mediante procesos de filtración y secado.

Análisis De Reacciones Químicas

Tipos de Reacciones: El citrato de hierro y sodio experimenta diversas reacciones químicas, que incluyen:

Reacciones de Oxidación-Reducción: Los iones férricos (Fe³⁺) pueden reducirse a iones ferrosos (Fe²⁺) bajo ciertas condiciones.

Reacciones de Sustitución: Los iones citrato pueden sustituirse por otros ligandos en los complejos de coordinación.

Reacciones de Complejación: El citrato de hierro y sodio puede formar complejos con otros iones metálicos y moléculas orgánicas.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: El peróxido de hidrógeno y el permanganato de potasio se utilizan comúnmente como agentes oxidantes.

Agentes Reductores: El ácido ascórbico y el ditionito de sodio se utilizan como agentes reductores.

Condiciones de Reacción: Las reacciones generalmente se llevan a cabo en soluciones acuosas a pH y temperatura controlados.

Productos Principales:

Hidróxido de Hierro: Formado durante la reducción de iones férricos.

Complejos de Citrato Sustituidos: Formados durante reacciones de sustitución con otros ligandos.

Aplicaciones Científicas De Investigación

El citrato de hierro y sodio tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como reactivo en química analítica para la determinación de los niveles de fosfato.

Biología: Empleados en estudios de metabolismo y transporte del hierro en sistemas biológicos.

Medicina: Utilizado como suplemento de hierro en el tratamiento de la anemia por deficiencia de hierro y como quelante de fosfatos en pacientes con enfermedad renal crónica.

Industria: Utilizado en procesos de tratamiento de agua para eliminar fosfatos y otros contaminantes

Mecanismo De Acción

Mecanismo de Acción: El citrato de hierro y sodio ejerce sus efectos a través de los siguientes mecanismos:

Suplementación de Hierro: Los iones férricos se absorben en el tracto gastrointestinal y se incorporan a la hemoglobina y otras proteínas que contienen hierro.

Unión de Fosfatos: Los iones citrato se unen a los iones fosfato en el tracto gastrointestinal, formando complejos insolubles que se excretan en las heces.

Dianas y Vías Moleculares:

Vía de Absorción de Hierro: Los iones férricos se reducen a iones ferrosos por la ferrireductasa y se transportan a las células por el transportador de metales divalentes-1.

Vía de Unión de Fosfatos: Los iones citrato forman complejos con los iones fosfato, reduciendo su absorción en los intestinos.

Comparación Con Compuestos Similares

Comparación con Otros Compuestos Similares: El citrato de hierro y sodio se compara con otros suplementos de hierro y quelantes de fosfatos, como:

Citrato de Hierro y Sodio: Similar en función, pero difiere en el estado de oxidación del hierro (Fe²⁺ vs. Fe³⁺).

Citrato de Hierro y Amonio: Otro suplemento de hierro con aplicaciones similares pero con diferente composición química.

Cloruro Férrico: Utilizado en el tratamiento de agua, pero carece de las propiedades de unión a fosfatos del citrato de hierro y sodio

Unicidad: El citrato de hierro y sodio es único debido a su doble función como suplemento de hierro y quelante de fosfatos, lo que lo hace particularmente útil en el tratamiento de afecciones como la anemia por deficiencia de hierro y la hiperfosfatemia en pacientes con enfermedad renal crónica .

Lista de Compuestos Similares:

- Citrato de Hierro y Sodio

- Citrato de Hierro y Amonio

- Cloruro Férrico

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.